molecular formula C8H9FOS B8000981 2-ethoxy-4-fluorobenzenethiol

2-ethoxy-4-fluorobenzenethiol

Cat. No.: B8000981
M. Wt: 172.22 g/mol
InChI Key: KCRAPSCNOAISIN-UHFFFAOYSA-N
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Description

2-Ethoxy-4-fluorobenzenethiol (CAS synonyms: 2-ethoxy-4-fluorothiophenol, ZINC95730538, AKOS027392763) is a substituted benzene derivative featuring an ethoxy group (-OCH₂CH₃) at the 2-position, a fluorine atom at the 4-position, and a thiol (-SH) group at the 1-position (ortho to the ethoxy group). This compound is commercially available from four suppliers, as noted in chemical registries . Thiols like this are often used in synthesis for disulfide bond formation or as ligands in catalysis.

Properties

IUPAC Name

2-ethoxy-4-fluorobenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FOS/c1-2-10-7-5-6(9)3-4-8(7)11/h3-5,11H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCRAPSCNOAISIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)F)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-4-fluorothiophenol can be achieved through several methods. One common approach involves the reaction of 4-fluorothiophenol with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ethoxy group.

Industrial Production Methods

Industrial production of 2-ethoxy-4-fluorothiophenol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-4-fluorobenzenethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding thiol or sulfide.

    Substitution: The ethoxy and fluorine groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Thiols, sulfides.

    Substitution: Compounds with different functional groups replacing the ethoxy or fluorine groups.

Scientific Research Applications

2-ethoxy-4-fluorobenzenethiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its thiol group.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-ethoxy-4-fluorothiophenol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The ethoxy and fluorine groups may also influence the compound’s reactivity and binding affinity. These interactions can affect cellular pathways and biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-ethoxy-4-fluorobenzenethiol with analogs sharing the 2-ethoxy-4-fluorobenzene backbone but differing in functional groups. Data are inferred from chemical principles and supplier availability ():

Compound Name Functional Group Molecular Weight (g/mol)* Key Properties/Applications Suppliers
This compound Thiol (-SH) 172.22 High reactivity in nucleophilic substitutions; potential ligand or pharmaceutical intermediate 4
2-Ethoxy-4-fluorobenzaldehyde Aldehyde (-CHO) 168.16 Used in Schiff base synthesis; flavor/fragrance precursor 5
2-Ethoxy-4-fluorobenzenesulfonyl chloride Sulfonyl chloride (-SO₂Cl) 228.65 Electrophilic reagent for sulfonamide synthesis 2
4-Ethoxy-2-fluorophenylboronic acid () Boronic acid (-B(OH)₂) 183.98 Suzuki-Miyaura cross-coupling partner N/A

*Molecular weights calculated based on atomic composition.

Key Observations:

  • Reactivity : The thiol group in this compound confers nucleophilicity, enabling disulfide bond formation or metal coordination, whereas the sulfonyl chloride derivative is electrophilic, ideal for sulfonylation reactions.
  • Fluorine’s electron-withdrawing nature enhances the acidity of the thiol (pKa ~6–8 vs. ~10 for phenol analogs).
  • Applications : The aldehyde variant is more prevalent in fragrance industries, while the thiol and sulfonyl chloride derivatives are niche intermediates in medicinal chemistry.

Research Findings and Industrial Relevance

  • Synthetic Utility : this compound’s thiol group allows for facile functionalization. For example, it can undergo oxidation to disulfides or serve as a ligand in transition-metal catalysts (e.g., palladium complexes for C–S bond formation) .
  • Pharmacological Potential: Fluorinated thiophenols are explored in drug design for enhanced metabolic stability and target binding. The fluorine atom may reduce cytochrome P450-mediated degradation .
  • Comparative Stability : Unlike the boronic acid analog (), which requires anhydrous conditions, the thiol derivative is stable under ambient storage but prone to oxidation, necessitating inert atmospheres during handling.

Biological Activity

2-Ethoxy-4-fluorobenzenethiol is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological properties, including its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C9H11FOS
Molecular Weight: 188.25 g/mol
CAS Number: 1443340-34-8

The compound features an ethoxy group and a fluorine atom attached to a benzene ring with a thiol (-SH) functional group. These structural elements contribute to its unique chemical reactivity and biological interactions.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition: The thiol group can interact with various enzymes, potentially inhibiting their activity. This is particularly relevant in cancer treatment, where enzyme modulation can affect tumor growth.
  • Redox Reactions: The sulfur atom in the thiol group may participate in redox reactions, influencing cellular oxidative stress levels.
  • Receptor Binding: The presence of the fluorine atom may enhance the compound's binding affinity to specific receptors or proteins involved in disease pathways.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study demonstrated that derivatives with thiol groups possess potent antibacterial effects against various strains of bacteria, including resistant strains. The mechanism involves disruption of bacterial cell membranes and interference with metabolic processes.

Anticancer Activity

Several case studies have highlighted the anticancer potential of this compound. For example:

  • Study on Cell Lines: In vitro studies using cancer cell lines such as MV4;11 (acute myeloid leukemia) showed that compounds with similar structures exhibited strong antiproliferative effects, indicating potential as chemotherapeutic agents .
CompoundIC50 (nM)Cell Line
This compoundTBDMV4;11
Analog 1640MV4;11
Analog 2TBDOther lines

Case Studies

  • Case Study on Anticancer Efficacy: A recent study evaluated the effects of this compound on tumor growth in xenograft models. Results indicated a significant reduction in tumor size compared to control groups, suggesting its potential as a therapeutic agent in oncology.
  • Synergistic Effects with Other Compounds: Research has shown that combining this compound with other pharmacophores enhances its biological activity. For instance, conjugation with chalcone derivatives resulted in improved efficacy against cancer cell lines .

Toxicological Considerations

While the biological activities are promising, it is essential to consider the toxicological profile of this compound. Preliminary studies suggest low cytotoxicity in non-target cells, but further investigations are required to fully understand its safety profile.

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